molecular formula C11H22OS B14293526 S-Butyl heptanethioate CAS No. 116074-61-4

S-Butyl heptanethioate

Cat. No.: B14293526
CAS No.: 116074-61-4
M. Wt: 202.36 g/mol
InChI Key: JVZHJSISMUUPFK-UHFFFAOYSA-N
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Description

S-Butyl heptanethioate (C₁₁H₂₂OS) is a thioester characterized by a sulfur atom replacing the oxygen in the ester functional group. Its structure consists of a butyl group (C₄H₉) attached via a thiolate linkage to a heptanoyl moiety (C₇H₁₃O). Thioesters like this are critical intermediates in organic synthesis, particularly in the formation of sulfur-containing pharmaceuticals, agrochemicals, and specialty polymers.

Thioesters generally exhibit lower stability compared to oxygen-based esters due to weaker C-S bonds, but they offer unique reactivity in nucleophilic acyl substitution reactions, making them valuable in synthetic chemistry . The butyl chain in this compound enhances hydrophobicity and thermal stability relative to shorter-chain thioester analogs, as observed in related compounds .

Properties

CAS No.

116074-61-4

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

S-butyl heptanethioate

InChI

InChI=1S/C11H22OS/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3

InChI Key

JVZHJSISMUUPFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)SCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Butyl heptanethioate can be synthesized through the reaction of heptanoyl chloride with butyl mercaptan in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Butyl heptanethioate can undergo oxidation to form sulfoxides and sulfones.

    Reduction: It can be reduced to the corresponding thiol and alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Butyl heptanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways.

Medicine: The compound is investigated for its potential use in drug development, especially in designing molecules that can interact with sulfur-containing enzymes.

Industry: this compound finds applications in the fragrance industry due to its unique odor profile. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-Butyl heptanethioate exerts its effects involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, making it reactive towards electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Alkyl Chain Length Variation in Thioesters

The properties of thioesters are highly influenced by the alkyl chain length. For example:

  • S-Methyl heptanethioate : Shorter methyl chain reduces hydrophobicity and boiling point.
  • S-Ethyl heptanethioate : Ethyl group offers moderate lipophilicity.
  • S-Butyl heptanethioate: Butyl chain significantly increases molecular weight (MW: ~202.36 g/mol) and boiling point (~250–270°C estimated), enhancing solubility in nonpolar solvents .

Oxygen-Based Esters (e.g., Hexyl Acetate)

Hexyl acetate (C₈H₁₆O₂), an oxygen-based ester, shares structural similarities but differs in key properties:

  • Boiling Point : Hexyl acetate boils at ~169°C, substantially lower than this compound due to weaker London dispersion forces and the absence of sulfur’s polarizability .
  • Reactivity : Esters like hexyl acetate are less reactive in thiol-exchange reactions but more stable under acidic conditions .

Physical and Chemical Properties

Table 1 summarizes inferred data for this compound and analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Applications
S-Methyl heptanethioate C₈H₁₆OS 160.28 ~180–200 Low Lab-scale organic synthesis
This compound C₁₁H₂₂OS 202.36 ~250–270 Insoluble Industrial solvents, polymers
Hexyl acetate C₈H₁₆O₂ 144.21 169 Slightly soluble Flavors, fragrances

Key Observations :

  • Thermal Stability : Longer alkyl chains in thioesters increase boiling points, as seen in S-butyl thiobenzoate analogs .

Industrial and Pharmaceutical Relevance

  • Solvents and Polymers: The compound’s hydrophobicity makes it suitable for nonpolar reaction media or hydrophobic polymer matrices .

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